tert-butyl N-[1-(5-bromo-4-methylpyridin-2-yl)ethyl]carbamate
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Overview
Description
tert-Butyl N-[1-(5-bromo-4-methylpyridin-2-yl)ethyl]carbamate: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a brominated pyridine ring, and a carbamate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(5-bromo-4-methylpyridin-2-yl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with a brominated pyridine derivative. One common method is the palladium-catalyzed cross-coupling reaction, where tert-butyl carbamate is reacted with an aryl halide in the presence of a palladium catalyst and a base such as cesium carbonate in a solvent like 1,4-dioxane .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar palladium-catalyzed cross-coupling reactions. The process would be optimized for yield and purity, with careful control of reaction conditions to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[1-(5-bromo-4-methylpyridin-2-yl)ethyl]carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles in the presence of suitable catalysts.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine or other functional groups.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as cesium carbonate, used to deprotonate the carbamate group.
Solvents: Common solvents include 1,4-dioxane and chloroform.
Major Products Formed:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling reactions.
Substituted Pyridines: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biological Probes: Utilized in the development of probes for studying biological systems.
Medicine:
Pharmaceutical Research: Investigated for potential therapeutic applications due to its unique chemical structure.
Industry:
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl N-[1-(5-bromo-4-methylpyridin-2-yl)ethyl]carbamate involves its interaction with molecular targets through its functional groups. The bromine atom and the carbamate group can participate in various chemical interactions, influencing the compound’s reactivity and binding properties. The exact molecular pathways and targets would depend on the specific application and context of use .
Comparison with Similar Compounds
tert-Butyl (4-methylpyridin-2-yl)carbamate: Similar structure but lacks the bromine atom.
tert-Butyl (4-bromobutyl)carbamate: Contains a bromobutyl group instead of a bromopyridine ring.
Uniqueness: tert-Butyl N-[1-(5-bromo-4-methylpyridin-2-yl)ethyl]carbamate is unique due to the presence of both a brominated pyridine ring and a carbamate group, which confer distinct chemical properties and reactivity. This combination makes it valuable for specific synthetic and research applications.
Properties
Molecular Formula |
C13H19BrN2O2 |
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Molecular Weight |
315.21 g/mol |
IUPAC Name |
tert-butyl N-[1-(5-bromo-4-methylpyridin-2-yl)ethyl]carbamate |
InChI |
InChI=1S/C13H19BrN2O2/c1-8-6-11(15-7-10(8)14)9(2)16-12(17)18-13(3,4)5/h6-7,9H,1-5H3,(H,16,17) |
InChI Key |
HTYAJBOAMRQSSE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1Br)C(C)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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